[2-(trifluoromethyl)thiolan-2-yl]methanol
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Overview
Description
[2-(trifluoromethyl)thiolan-2-yl]methanol: is an organic compound that features a trifluoromethyl group attached to a thiolan ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of thiolanes using trifluoromethylating agents under controlled conditions . The reaction conditions often require the presence of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of [2-(trifluoromethyl)thiolan-2-yl]methanol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques such as distillation and crystallization is also common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
[2-(trifluoromethyl)thiolan-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[2-(trifluoromethyl)thiolan-2-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which [2-(trifluoromethyl)thiolan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The thiolan ring structure also contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
[2-(trifluoromethyl)thiolan-2-yl]methanol: can be compared with other similar compounds such as:
[2-(trifluoromethyl)thiophen-2-yl]methanol: This compound features a thiophen ring instead of a thiolan ring, which can result in different chemical properties and reactivity.
[2-(trifluoromethyl)cyclohexan-2-yl]methanol: The cyclohexan ring provides a different steric environment, affecting the compound’s interactions with molecular targets.
[2-(trifluoromethyl)benzyl]methanol: The benzyl group introduces aromaticity, which can influence the compound’s stability and reactivity
The uniqueness of This compound lies in its combination of the trifluoromethyl group and the thiolan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2751616-29-0 |
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Molecular Formula |
C6H9F3OS |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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